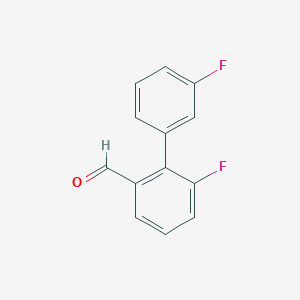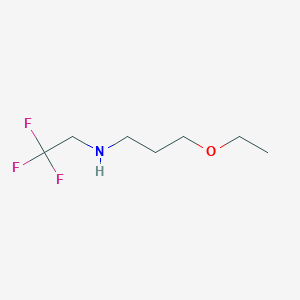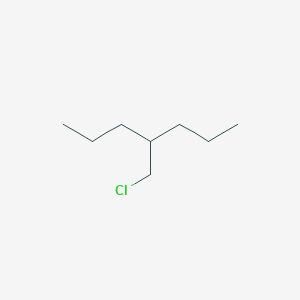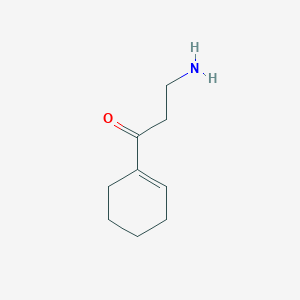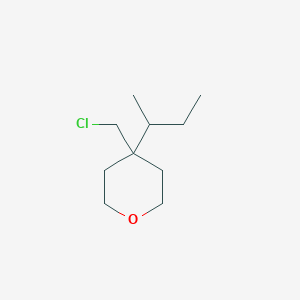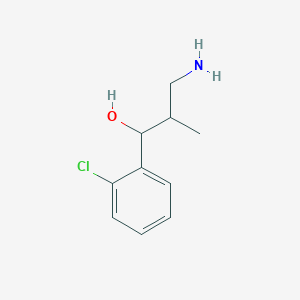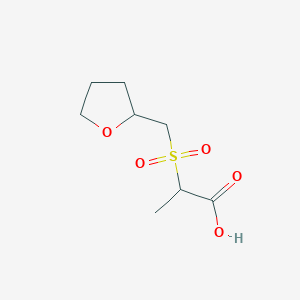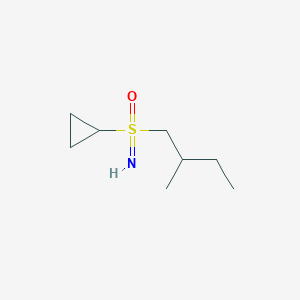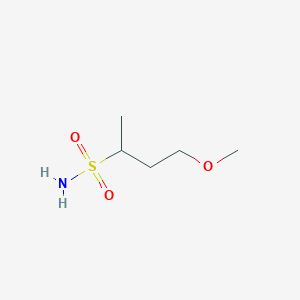
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the amino and propanone groups. One common synthetic route includes:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst to yield 2-bromothiophene.
Formation of the Propanone Group: The 2-bromothiophene undergoes a Friedel-Crafts acylation reaction with acetyl chloride to form 2-bromo-3-acetylthiophene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Common reagents used in these reactions include bromine, acetyl chloride, ammonia, potassium permanganate, and lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromothiophene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one can be compared with other similar compounds, such as:
1-Amino-3-(2-chlorothiophen-3-yl)propan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-Amino-3-(2-methylthiophen-3-yl)propan-2-one: Contains a methyl group instead of a bromine atom.
1-Amino-3-(2-thiophen-3-yl)propan-2-one: Lacks the halogen substitution.
The uniqueness of this compound lies in its bromine substitution, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
1-amino-3-(2-bromothiophen-3-yl)propan-2-one |
InChI |
InChI=1S/C7H8BrNOS/c8-7-5(1-2-11-7)3-6(10)4-9/h1-2H,3-4,9H2 |
InChI Key |
UERQQCGRSWSVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CC(=O)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



